molecular formula C10H14O3 B14309560 Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate CAS No. 111538-05-7

Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate

Cat. No.: B14309560
CAS No.: 111538-05-7
M. Wt: 182.22 g/mol
InChI Key: YECYFIXFXUXXES-UHFFFAOYSA-N
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Description

Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with a unique structure that includes a cyclopentene ring with a ketone and ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclopentanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethyl-2-oxocyclopentaneacetate
  • Methyl 3,3-dimethyl-4-oxocyclopentaneacetate

Uniqueness

Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate is unique due to the position of the ketone and ester groups on the cyclopentene ring. This structural arrangement imparts distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

111538-05-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-(3,3-dimethyl-5-oxocyclopenten-1-yl)acetate

InChI

InChI=1S/C10H14O3/c1-10(2)5-7(8(11)6-10)4-9(12)13-3/h5H,4,6H2,1-3H3

InChI Key

YECYFIXFXUXXES-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C1)CC(=O)OC)C

Origin of Product

United States

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